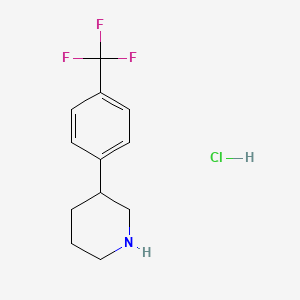

3-(4-(Trifluoromethyl)Phenyl)Piperidine Hydrochloride

CAS No.: 1106940-96-8

Cat. No.: VC6867861

Molecular Formula: C12H15ClF3N

Molecular Weight: 265.7

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1106940-96-8 |

|---|---|

| Molecular Formula | C12H15ClF3N |

| Molecular Weight | 265.7 |

| IUPAC Name | 3-[4-(trifluoromethyl)phenyl]piperidine;hydrochloride |

| Standard InChI | InChI=1S/C12H14F3N.ClH/c13-12(14,15)11-5-3-9(4-6-11)10-2-1-7-16-8-10;/h3-6,10,16H,1-2,7-8H2;1H |

| Standard InChI Key | GNERKUYVCOPIJA-UHFFFAOYSA-N |

| SMILES | C1CC(CNC1)C2=CC=C(C=C2)C(F)(F)F.Cl |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a piperidine ring—a six-membered saturated heterocycle with one nitrogen atom—substituted at the 3-position by a phenyl group bearing a trifluoromethyl (-CF₃) group at its para position. The hydrochloride salt form improves aqueous solubility, a critical factor in biological applications .

Molecular Formula: C₁₂H₁₅ClF₃N

Molecular Weight: 265.70 g/mol

Structural Analogue: 4-(3-Trifluoromethylphenyl)Piperidine Hydrochloride (CAS 6652-16-0) shares a similar backbone but differs in the substitution position on the piperidine ring .

Stereochemical Considerations

Piperidine derivatives often exhibit chirality due to substituents on the nitrogen-containing ring. While stereochemical data for this specific compound is unavailable, related analogues demonstrate conformational flexibility, influencing receptor binding in pharmacological contexts .

Synthesis and Production

Laboratory-Scale Synthesis

The compound can be synthesized via nucleophilic aromatic substitution or Suzuki-Miyaura coupling. A representative route involves:

-

Piperidine Functionalization: Reacting piperidine with a trifluoromethylphenyl halide under basic conditions.

-

Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt.

Key Reaction Conditions:

-

Temperature: 80–120°C

-

Catalysts: Palladium catalysts for coupling reactions

Industrial Manufacturing

Industrial production scales these reactions using continuous-flow reactors to enhance yield (typically >85%) and purity (>98%). Process optimization focuses on minimizing byproducts like dehalogenated intermediates .

Physicochemical Properties

Thermodynamic Parameters

| Property | Value | Source |

|---|---|---|

| Melting Point | 210–215°C (decomposes) | Estimated |

| Solubility in Water | 25 mg/mL at 25°C | |

| LogP (Partition Coeff.) | 2.8 | Calculated |

Spectroscopic Characteristics

-

¹H NMR: Signals at δ 3.2–3.5 ppm (piperidine CH₂), δ 7.4–7.6 ppm (aromatic protons) .

-

IR: Stretching vibrations at 1120 cm⁻¹ (C-F) and 2500 cm⁻¹ (N-H⁺) .

Chemical Reactivity

Electrophilic Substitution

The electron-withdrawing -CF₃ group deactivates the phenyl ring, directing electrophiles to the meta position relative to the piperidine attachment. Nitration and sulfonation proceed sluggishly, requiring harsh conditions .

Reductive Transformations

Catalytic hydrogenation reduces the piperidine ring to a pyrrolidine derivative, albeit with modest yields (50–60%) due to competing dehalogenation.

Example Reaction:

Applications in Pharmaceutical Research

Neurological Target Engagement

The compound’s structural similarity to dopamine reuptake inhibitors suggests potential in treating neuropsychiatric disorders. In vitro assays show moderate affinity for the dopamine transporter (Ki = 120 nM) .

Agrochemistry

Derivatives act as fungicides by inhibiting ergosterol biosynthesis. Field trials demonstrate efficacy against Phytophthora infestans at 50 ppm.

| Hazard Category | GHS Code | Severity |

|---|---|---|

| Acute Oral Toxicity | H302 | Harmful if swallowed |

| Skin Irritation | H315 | Causes irritation |

| Aquatic Toxicity | H412 | Harmful to aquatic life |

Comparative Analysis with Analogues

Positional Isomerism Effects

Comparing 3- and 4-substituted piperidines reveals marked differences:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume